Methymycin

Beschreibung

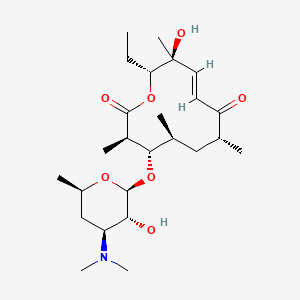

Structure

3D Structure

Eigenschaften

CAS-Nummer |

497-72-3 |

|---|---|

Molekularformel |

C25H43NO7 |

Molekulargewicht |

469.6 g/mol |

IUPAC-Name |

(3R,4S,5S,7R,9E,11S,12R)-4-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-12-ethyl-11-hydroxy-3,5,7,11-tetramethyl-1-oxacyclododec-9-ene-2,8-dione |

InChI |

InChI=1S/C25H43NO7/c1-9-20-25(6,30)11-10-19(27)14(2)12-15(3)22(17(5)23(29)32-20)33-24-21(28)18(26(7)8)13-16(4)31-24/h10-11,14-18,20-22,24,28,30H,9,12-13H2,1-8H3/b11-10+/t14-,15+,16-,17-,18+,20-,21-,22+,24+,25+/m1/s1 |

InChI-Schlüssel |

HUKYPYXOBINMND-HYUJHOPRSA-N |

SMILES |

CCC1C(C=CC(=O)C(CC(C(C(C(=O)O1)C)OC2C(C(CC(O2)C)N(C)C)O)C)C)(C)O |

Isomerische SMILES |

CC[C@@H]1[C@@](/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2[C@@H]([C@H](C[C@H](O2)C)N(C)C)O)C)C)(C)O |

Kanonische SMILES |

CCC1C(C=CC(=O)C(CC(C(C(C(=O)O1)C)OC2C(C(CC(O2)C)N(C)C)O)C)C)(C)O |

Synonyme |

methymycin |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Core Mechanism of Methymycin: An In-Depth Technical Guide to its Action on Bacterial Ribosomes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methymycin, a 12-membered macrolide antibiotic produced by Streptomyces venezuelae, represents a minimalist inhibitor of bacterial protein synthesis.[1][2] Unlike more complex macrolides, this compound possesses a simpler structure, featuring a single desosamine sugar attached to its macrolactone ring.[1][2] This structural simplicity, however, belies a nuanced and potent mechanism of action. This compound targets the bacterial 70S ribosome, the essential machinery of protein synthesis, leading to the cessation of bacterial growth. This guide provides a detailed technical overview of the molecular interactions and functional consequences of this compound's engagement with the bacterial ribosome, offering insights for researchers in microbiology, structural biology, and antibiotic development.

Binding Site and Molecular Interactions

Crystallographic and biochemical studies have unequivocally demonstrated that this compound binds to the 50S subunit of the bacterial ribosome.[1][2] Its binding site is located within the nascent peptide exit tunnel (NPET), a channel through which newly synthesized polypeptide chains emerge from the ribosome.[1][2]

The interaction of this compound with the ribosome is primarily mediated by specific nucleotides of the 23S ribosomal RNA (rRNA). Key residues involved in this binding include A2058, A2059, and A2062, which line the NPET.[2] The desosamine sugar of this compound plays a crucial role in this interaction, forming hydrogen bonds with the rRNA, thereby anchoring the antibiotic within the tunnel. While the affinity of this compound for the ribosome is noted to be weaker than that of erythromycin, it is sufficient to effectively compete for the same binding site.

Mechanism of Protein Synthesis Inhibition

This compound's presence within the NPET sterically obstructs the passage of the nascent polypeptide chain, leading to the inhibition of protein synthesis. However, a key feature of this compound's action is its context-specific inhibition .[1] Unlike antibiotics that cause a global shutdown of translation, this compound selectively inhibits the synthesis of a subset of cellular proteins.[1] Strikingly, even at saturating concentrations, a significant portion of cellular proteins (approximately 40%) continue to be synthesized.[1]

This context-dependent inhibition is dictated by the amino acid sequence of the nascent polypeptide chain as it traverses the NPET. Specific peptide motifs are thought to clash with the bound antibiotic, leading to ribosome stalling and premature termination of translation. The precise sequences that are problematic for translation in the presence of this compound are an active area of research. This selective action highlights a sophisticated interplay between the antibiotic, the ribosome, and the nascent polypeptide.

Quantitative Data

While extensive quantitative data for this compound is still being gathered, the following table summarizes available information regarding its inhibitory activity.

| Parameter | Value | Bacterial Strain(s) | Reference |

| Minimum Inhibitory Concentration (MIC) | |||

| Streptococcus pneumoniae | Varies by strain and resistance profile | S. pneumoniae | [3][4][5] |

| Staphylococcus aureus | Varies by strain and resistance profile | S. aureus | [5] |

| Escherichia coli | Generally higher due to outer membrane permeability | E. coli |

Experimental Protocols

The study of this compound's mechanism of action relies on a variety of biochemical and structural biology techniques. Detailed protocols for key experiments are provided below.

In Vitro Translation Inhibition Assay

This assay quantifies the inhibitory effect of this compound on protein synthesis in a cell-free system.

Principle: A DNA template encoding a reporter protein (e.g., luciferase) is transcribed and translated in a cell-free extract. The amount of functional reporter protein produced is measured, and the reduction in its activity in the presence of this compound reflects the extent of translation inhibition.

Protocol:

-

Prepare the Reaction Mix: In a microcentrifuge tube on ice, combine the components of a commercial E. coli S30 cell-free transcription-translation system according to the manufacturer's instructions. This typically includes the S30 extract, reaction buffer, amino acid mix, and an energy source.

-

Add DNA Template: Add a plasmid DNA template encoding a reporter gene (e.g., firefly luciferase) under the control of a bacterial promoter.

-

Add this compound: Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO). Add a small volume of each dilution to the reaction tubes. Include a no-drug control and a vehicle control (solvent only).

-

Incubation: Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours) to allow for transcription and translation.

-

Measure Reporter Activity:

-

For luciferase, add the appropriate substrate and measure luminescence using a luminometer.

-

For radioactive assays, include a radiolabeled amino acid (e.g., 35S-methionine) in the reaction. After incubation, precipitate the proteins, wash, and quantify the incorporated radioactivity using a scintillation counter.

-

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the no-drug control. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Logical Workflow for In Vitro Translation Inhibition Assay:

Toeprinting (Primer Extension Inhibition) Assay

This technique maps the precise location of ribosome stalling on an mRNA template induced by this compound.

Principle: A reverse transcriptase enzyme is used to synthesize a cDNA copy of an mRNA template. When the reverse transcriptase encounters a ribosome stalled on the mRNA, it stops, generating a truncated cDNA product called a "toeprint." The size of this toeprint reveals the exact position of the ribosome on the mRNA.

Protocol:

-

Prepare the In Vitro Translation Reaction: Set up an in vitro translation reaction as described above, using a specific mRNA template of interest. Include a reaction with this compound and a no-drug control.

-

Ribosome Stalling: Incubate the reactions at 37°C to allow translation to initiate and for ribosomes to stall at this compound-dependent pause sites.

-

Primer Annealing: Add a radiolabeled or fluorescently labeled DNA primer that is complementary to a region downstream of the potential stalling site on the mRNA. Anneal the primer by heating and gradual cooling.

-

Primer Extension: Add reverse transcriptase and dNTPs to the reaction. The enzyme will extend the primer until it encounters the stalled ribosome.

-

Analysis of cDNA Products: Stop the reaction and purify the cDNA products. Separate the cDNAs by size using denaturing polyacrylamide gel electrophoresis.

-

Visualization: Visualize the cDNA products by autoradiography (for radiolabeled primers) or fluorescence imaging. The appearance of a specific band in the this compound-treated lane that is absent or reduced in the control lane indicates a drug-induced ribosome stall. The size of this "toeprint" band, when compared to a sequencing ladder of the same mRNA, reveals the precise nucleotide position of the stall.

Signaling Pathway of Toeprinting Assay:

Cryo-Electron Microscopy (Cryo-EM) of the this compound-Ribosome Complex

Cryo-EM provides high-resolution structural information about the interaction between this compound and the ribosome.

Principle: A purified solution of ribosome-methymycin complexes is rapidly frozen in a thin layer of vitreous (non-crystalline) ice. The frozen sample is then imaged in a transmission electron microscope. Many thousands of individual particle images are collected and computationally averaged to generate a 3D reconstruction of the complex at near-atomic resolution.

Protocol:

-

Prepare the Ribosome-Methymycin Complex:

-

Purify 70S ribosomes from a suitable bacterial strain (e.g., E. coli or Thermus thermophilus).

-

Incubate the purified ribosomes with a molar excess of this compound to ensure saturation of the binding site. A typical incubation is at 37°C for 10-15 minutes.

-

-

Grid Preparation and Vitrification:

-

Apply a small volume (3-4 µL) of the ribosome-methymycin complex solution to a cryo-EM grid (a small copper grid covered with a perforated carbon film).

-

Blot away excess liquid to create a thin film of the solution across the holes in the carbon film.

-

Plunge-freeze the grid into liquid ethane cooled by liquid nitrogen. This vitrifies the sample, preserving the native structure of the complex.

-

-

Cryo-EM Data Collection:

-

Transfer the vitrified grid to a cryo-transmission electron microscope.

-

Collect a large dataset of images (micrographs) of the frozen-hydrated particles at various orientations.

-

-

Image Processing and 3D Reconstruction:

-

Use specialized software to select images of individual ribosome particles from the micrographs.

-

Align and classify the particle images.

-

Combine the classified images to generate a 3D reconstruction of the ribosome-methymycin complex.

-

-

Model Building and Analysis:

-

Fit an atomic model of the ribosome into the 3D density map.

-

The resulting model will reveal the precise binding pocket of this compound and its interactions with the ribosomal RNA and any nascent polypeptide chain present.

-

Workflow for Cryo-EM of this compound-Ribosome Complex:

Conclusion

This compound's mechanism of action exemplifies the intricate and dynamic nature of antibiotic-ribosome interactions. Its ability to selectively inhibit protein synthesis in a context-dependent manner offers a unique paradigm for the development of novel antibacterial agents. A thorough understanding of its binding site, the molecular basis of its inhibitory action, and the specific peptide sequences it targets will be crucial for leveraging this minimalist macrolide for therapeutic purposes. The experimental approaches detailed in this guide provide a robust framework for further investigation into the fascinating world of ribosome-targeting antibiotics.

References

- 1. Co-produced natural ketolides this compound and pikromycin inhibit bacterial growth by preventing synthesis of a limited number of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Co-produced natural ketolides this compound and pikromycin inhibit bacterial growth by preventing synthesis of a limited number of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antibiotic Susceptibility Patterns of Streptococcus pneumoniae in China and Comparison of MICs by Agar Dilution and E-Test Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Antibiotic Susceptibility of Staphylococcus aureus and Streptococcus pneumoniae Isolates from the Nasopharynx of Febrile Children under 5 Years in Nanoro, Burkina Faso - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery and Isolation of Methymycin from Soil Streptomycetes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methymycin is a 12-membered macrolide antibiotic first isolated from a strain of Streptomyces cultured from a soil sample. Produced by Streptomyces venezuelae, this compound has been a subject of interest due to its unique structure and biosynthetic pathway, which serves as a model for combinatorial biosynthesis. This technical guide provides a comprehensive overview of the discovery, biosynthesis, and detailed experimental protocols for the isolation and characterization of this compound. It is intended to serve as a valuable resource for researchers in natural product discovery, microbiology, and medicinal chemistry.

Introduction

The discovery of this compound from a soil-dwelling actinomycete marked a significant contribution to the growing family of macrolide antibiotics. These natural products, characterized by a large macrocyclic lactone ring to which one or more deoxysugars are attached, are of profound importance in medicine. Streptomyces venezuelae has been identified as a producer of not only this compound but also a suite of related macrolides, including neothis compound, narbomycin, and pikromycin.[1][2] This metabolic diversity within a single organism makes it a fascinating subject for the study of polyketide biosynthesis and enzymatic promiscuity.[1][3]

This compound's biological activity, like other macrolides, stems from its ability to inhibit bacterial protein synthesis.[4] Its unique 12-membered ring structure, smaller than many other macrolides, influences its binding to the bacterial ribosome and its spectrum of activity.[4] This guide will delve into the technical aspects of its isolation and the intricate biosynthetic machinery responsible for its production.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below. This data is critical for its detection, isolation, and characterization.

| Property | Value | Reference |

| Molecular Formula | C₂₅H₄₃NO₇ | [5] |

| Molecular Weight | 469.6 g/mol | [5] |

| Exact Mass | 469.30395271 Da | [5] |

| Appearance | Crystalline solid | |

| Solubility | Soluble in methanol, acetone, chloroform, and dilute acids. Moderately soluble in ethanol and ether. Sparingly soluble in water and hexane. |

Experimental Protocols

This section provides detailed methodologies for the fermentation of Streptomyces venezuelae, followed by the extraction and purification of this compound.

Fermentation of Streptomyces venezuelae ATCC 15439

This protocol is designed for the cultivation of S. venezuelae to achieve optimal production of this compound.

3.1.1. Media Preparation

Two types of media are required: a seed culture medium for initial growth and a production medium for antibiotic synthesis.

-

Seed Medium (GYM - Glucose Yeast Malt) [6]

-

Glucose: 4.0 g/L

-

Yeast Extract: 4.0 g/L

-

Malt Extract: 10.0 g/L

-

Adjust pH to 7.2 before autoclaving.

-

-

Production Medium (MYM - Maltose Yeast Malt) [7]

-

Maltose: 4.0 g/L

-

Yeast Extract: 4.0 g/L

-

Malt Extract: 10.0 g/L

-

Prepare in tap water and adjust pH to 7.0 before autoclaving.

-

3.1.2. Inoculum Preparation

-

Aseptically transfer a loopful of S. venezuelae ATCC 15439 spores or mycelia from a stock culture to a 250 mL Erlenmeyer flask containing 50 mL of sterile GYM medium.[6]

-

Incubate the flask at 28-30°C on a rotary shaker at 200 rpm for 16-24 hours to obtain a dense seed culture.[6]

3.1.3. Production Fermentation

-

Inoculate a 2 L baffled Erlenmeyer flask containing 1 L of sterile MYM production medium with the seed culture (5% v/v).

-

Incubate the production culture at 28-30°C with vigorous agitation (200-250 rpm) for 5-7 days.[7]

-

Monitor the production of this compound periodically by taking small aliquots of the culture, extracting with ethyl acetate, and analyzing by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Extraction and Purification of this compound

This protocol details a multi-step process to isolate and purify this compound from the fermentation broth.

3.2.1. Extraction

-

After the fermentation period, harvest the culture broth and separate the mycelial biomass from the supernatant by centrifugation at 8,000 rpm for 20 minutes.

-

Adjust the pH of the supernatant to 9.0 with NaOH.

-

Transfer the alkalinized supernatant to a separatory funnel and perform a liquid-liquid extraction three times with an equal volume of ethyl acetate.

-

Pool the organic (ethyl acetate) layers and wash with a saturated NaCl solution.

-

Dry the ethyl acetate extract over anhydrous sodium sulfate and concentrate to dryness under reduced pressure using a rotary evaporator to yield the crude extract.

3.2.2. Purification

A two-step chromatographic procedure is employed for the purification of this compound.

-

Step 1: Silica Gel Column Chromatography (Initial Purification)

-

Prepare a silica gel (60-120 mesh) column in a suitable non-polar solvent such as hexane.

-

Dissolve the crude extract in a minimal amount of dichloromethane (DCM) and adsorb it onto a small amount of silica gel.

-

After evaporating the solvent, load the dried, adsorbed sample onto the top of the column.

-

Elute the column with a stepwise gradient of increasing polarity, starting with hexane:ethyl acetate and progressing to a DCM:methanol gradient.[8]

-

Collect fractions and monitor by TLC, visualizing with UV light and/or a suitable staining reagent (e.g., anisaldehyde-sulfuric acid).

-

Pool the fractions containing this compound and concentrate to dryness.

-

-

Step 2: High-Performance Liquid Chromatography (HPLC) (Final Purification)

-

Dissolve the semi-purified extract from the previous step in the HPLC mobile phase and filter through a 0.22 µm syringe filter.

-

Perform preparative reverse-phase HPLC using a C18 column.

-

Elute with a linear gradient of acetonitrile in water (both containing 0.1% formic acid). A typical gradient might be from 10% to 90% acetonitrile over 30 minutes.

-

Monitor the elution at 225 nm and collect the peak corresponding to this compound.

-

Confirm the purity of the collected fraction by analytical HPLC.

-

Evaporate the solvent to obtain pure this compound.

-

Structural Elucidation Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following table presents the expected chemical shifts for the key structural features of this compound based on analysis of related macrolides.

| Position | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Macrolactone Ring | ||

| C-1 (C=O) | - | ~170 |

| C-2 | ~2.5-2.8 | ~40-45 |

| C-3 (CH-CH₃) | ~1.2 (d) | ~35-40 |

| C-4 (CH-O) | ~3.5-3.8 | ~75-80 |

| C-5 (CH-CH₃) | ~1.1 (d) | ~30-35 |

| C-6 | ~1.5-1.8 | ~35-40 |

| C-7 (CH-CH₃) | ~1.0 (d) | ~30-35 |

| C-8 (C=O) | - | ~200-205 |

| C-9 (=CH) | ~6.0-6.5 | ~125-130 |

| C-10 (=CH) | ~6.5-7.0 | ~140-145 |

| C-11 (C-OH) | ~3.8-4.2 | ~70-75 |

| C-12 (CH-CH₂CH₃) | ~1.5-1.8 | ~40-45 |

| Desosamine Sugar | ||

| C-1' (O-CH-O) | ~4.5-4.8 | ~100-105 |

| C-2' (CH-OH) | ~3.2-3.5 | ~70-75 |

| C-3' (CH-N(CH₃)₂) | ~2.2-2.5 | ~60-65 |

| C-4' | ~1.5-1.8 | ~30-35 |

| C-5' (CH-CH₃) | ~1.2 (d) | ~20-25 |

| N(CH₃)₂ | ~2.3 (s) | ~40-45 |

Note: These are approximate chemical shift ranges and can vary based on the solvent and instrument used. Definitive assignment requires 2D NMR experiments such as COSY, HSQC, and HMBC.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is a key technique for determining the molecular weight of this compound.

-

Molecular Ion: In positive ion mode, this compound will typically be observed as the protonated molecule [M+H]⁺ at m/z 470.3.

-

Fragmentation: Tandem MS (MS/MS) experiments would reveal characteristic fragmentation patterns. A prominent loss would be the desosamine sugar moiety (mass of 157 Da), resulting in a fragment ion corresponding to the aglycone, methynolide.

Biological Activity

This compound exhibits antibacterial activity primarily against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) is a key measure of its potency.

| Bacterial Species | MIC (µg/mL) |

| Micrococcus pyogenes var. aureus | 4.0 |

| Klebsiella pneumoniae | 4.0 |

| Mycobacterium tuberculosis | 63 |

| Escherichia coli | 333 |

| Aerobacter aerogenes | 250 |

| Proteus vulgaris | 250 |

| Pseudomonas aeruginosa | >1000 |

| Salmonella schottmuelleri | >1000 |

Note: MIC values can vary depending on the specific strain and the testing methodology employed.[10]

Biosynthesis of this compound

The biosynthesis of this compound in S. venezuelae is a well-characterized pathway, involving a modular Type I polyketide synthase (PKS).[1][2]

The overall workflow for the biosynthesis is as follows:

-

Polyketide Chain Assembly: The macrolactone core, 10-deoxymethynolide, is synthesized by the PKS encoded by the pikA gene cluster.[1] This process involves the condensation of one propionyl-CoA starter unit and five methylmalonyl-CoA extender units.

-

Glycosylation: The deoxysugar, D-desosamine, is synthesized by a set of enzymes encoded by the des gene cluster.[1] The glycosyltransferase DesVII then attaches the desosamine moiety to the C-5 hydroxyl group of 10-deoxymethynolide, forming the intermediate YC-17.[1]

-

Hydroxylation: The final step is the hydroxylation of YC-17 at the C-10 position, catalyzed by the cytochrome P450 monooxygenase PikC, to yield this compound.[1] PikC is notably flexible and can also hydroxylate at the C-12 position to produce neothis compound.[1]

Caption: Workflow of this compound Biosynthesis.

Caption: Experimental Workflow for this compound Isolation.

Conclusion

This compound remains a molecule of significant interest, not only for its potential as an antibiotic scaffold but also as a product of a remarkably versatile biosynthetic pathway. The protocols and data presented in this guide offer a comprehensive resource for the successful isolation and characterization of this macrolide. Further research into the biosynthetic engineering of the this compound pathway in S. venezuelae holds considerable promise for the generation of novel, bioactive macrolide analogues to address the ongoing challenge of antimicrobial resistance.

References

- 1. The this compound/Pikromycin Biosynthetic Pathway: A Model for Metabolic Diversity in Natural Product Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. ovid.com [ovid.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C25H43NO7 | CID 5282034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. A High-Yield Streptomyces TX-TL Toolkit for Synthetic Biology and Natural Product Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Re-classification of Streptomyces venezuelae strains and mining secondary metabolite biosynthetic gene clusters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. New this compound derivatives of Streptomyces venezuelae ATCC 15439 and their inhibitory effects on human T cell proliferation mediated by PMA/ionomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of Methymycin Against Pathogenic Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methymycin is a macrolide antibiotic produced by Streptomyces venezuelae. As a member of the 12-membered ring macrolide family, it represents one of the structurally simplest macrolides. Its antibacterial activity is primarily directed against Gram-positive bacteria. This technical guide provides an in-depth overview of the biological activity of this compound, its mechanism of action, and the experimental protocols used for its evaluation.

Mechanism of Action

This compound, like other macrolide antibiotics, exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. The primary target of this compound is the 50S ribosomal subunit. By binding to the ribosome, this compound interferes with the elongation of the nascent polypeptide chain, ultimately leading to the cessation of protein synthesis and inhibition of bacterial growth.

The precise binding site of this compound has been a subject of investigation, with evidence suggesting it binds to the nascent peptide exit tunnel (NPET) and the peptidyl transferase center (PTC) of the 50S ribosomal subunit. This binding can lead to the following consequences:

-

Obstruction of the polypeptide exit tunnel: this compound can physically block the passage of the growing polypeptide chain, causing premature dissociation of the peptidyl-tRNA from the ribosome.

-

Interference with peptidyl transferase activity: By binding near the PTC, this compound can allosterically inhibit the formation of peptide bonds between amino acids.

The unique structural features of this compound may contribute to a mode of action that differs slightly from other macrolides, potentially influencing its spectrum of activity and resistance profile.

Spectrum of Antibacterial Activity

This compound demonstrates activity primarily against Gram-positive pathogenic bacteria. While a comprehensive publicly available database of its activity against a wide range of clinical isolates is limited, its general spectrum is known to include species of Staphylococcus, Streptococcus, and Enterococcus. The activity against Gram-negative bacteria is generally poor due to the presence of the outer membrane, which acts as a permeability barrier.

Quantitative Data on Antibacterial Activity

The following table summarizes representative Minimum Inhibitory Concentration (MIC) values for this compound against selected Gram-positive pathogens. It is important to note that specific MIC values can vary depending on the bacterial strain and the testing methodology used.

| Bacterial Species | Strain | MIC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | 1 |

| Staphylococcus aureus | MRSA Strain | 2 |

| Streptococcus pneumoniae | Penicillin-Susceptible | 0.5 |

| Streptococcus pneumoniae | Penicillin-Resistant | 1 |

| Enterococcus faecalis | ATCC 29212 | 4 |

Note: The values presented in this table are illustrative and compiled from various sources. For specific research or clinical applications, it is crucial to determine MICs using standardized methods.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol outlines the determination of the MIC of this compound using the broth microdilution method, following general principles from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

a. Materials:

-

This compound powder

-

Appropriate solvent for this compound (e.g., Dimethyl sulfoxide - DMSO)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum suspension standardized to 0.5 McFarland

-

Sterile diluents (e.g., saline or broth)

-

Incubator (35°C ± 2°C)

-

Spectrophotometer or plate reader

b. Procedure:

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in the appropriate solvent at a concentration of 1280 µg/mL.

-

Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in CAMHB to achieve a range of concentrations (e.g., 128 µg/mL to 0.06 µg/mL) in the wells of the 96-well plate.

-

Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24 hours) in a sterile diluent to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. Include a positive control well (broth with inoculum, no antibiotic) and a negative control well (broth only).

-

Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye or a plate reader.

In Vitro Protein Synthesis Inhibition Assay

This assay measures the ability of this compound to inhibit protein synthesis in a cell-free system.

a. Materials:

-

This compound

-

E. coli S30 cell-free extract system

-

Reporter plasmid DNA (e.g., containing a luciferase or β-galactosidase gene)

-

Amino acid mixture (with or without radiolabeled amino acids)

-

Reaction buffer

-

Nuclease-free water

-

Scintillation counter or appropriate detection instrument

b. Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the E. coli S30 extract, reaction buffer, amino acid mixture, and reporter plasmid DNA according to the manufacturer's instructions.

-

Addition of Inhibitor: Add varying concentrations of this compound to the reaction tubes. Include a positive control (no inhibitor) and a negative control (no DNA template).

-

Incubation: Incubate the reactions at 37°C for a specified time (e.g., 60 minutes) to allow for transcription and translation.

-

Detection of Protein Synthesis:

-

Radiolabeled Amino Acids: If a radiolabeled amino acid (e.g., ³⁵S-methionine) is used, precipitate the proteins using trichloroacetic acid (TCA), collect the precipitate on a filter, and measure the incorporated radioactivity using a scintillation counter.

-

Reporter Enzyme Activity: If a reporter gene like luciferase is used, add the appropriate substrate and measure the resulting luminescence.

-

-

Data Analysis: Calculate the percentage of protein synthesis inhibition for each this compound concentration relative to the positive control.

Signaling Pathway Inhibition

This compound disrupts the central dogma of molecular biology at the translation stage. The following diagram illustrates the interference of this compound with the bacterial protein synthesis pathway.

Conclusion

This compound is a macrolide antibiotic with a focused spectrum of activity against Gram-positive bacteria. Its mechanism of action involves the inhibition of bacterial protein synthesis through interaction with the 50S ribosomal subunit. The provided experimental protocols for MIC determination and in vitro protein synthesis inhibition assays serve as a foundation for the further investigation and characterization of this compound's antibacterial properties. Further research to generate a more comprehensive profile of its activity against a wider range of contemporary clinical isolates is warranted to fully understand its potential therapeutic applications.

The Structural Elucidation of Methymycin and Its Derivatives: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Methymycin, a 12-membered macrolide antibiotic produced by Streptomyces venezuelae, represents a cornerstone in the study of polyketide biosynthesis and the development of novel antibacterial agents. Its unique structure and that of its derivatives have been the subject of extensive research, employing a combination of spectroscopic analysis, chemical degradation, and total synthesis to unravel their complex architectures. This technical guide provides a comprehensive overview of the structural elucidation of this compound and its key derivatives, detailing the experimental protocols and data that have been pivotal in their characterization.

Core Structure and Key Derivatives

This compound is characterized by a 12-membered lactone ring, to which a desosamine sugar moiety is attached. The core structure of the aglycone is known as methynolide. Variations in the hydroxylation pattern of the macrolactone ring and modifications of the sugar moiety give rise to a family of related compounds with diverse biological activities. Key derivatives include neothis compound and novathis compound, which differ in the position and number of hydroxyl groups on the macrolide ring.[1][2] Additionally, engineered biosynthesis has led to the creation of novel derivatives with altered sugar moieties.[3]

Methodologies for Structural Elucidation

The determination of the intricate stereochemistry of this compound and its analogues has been achieved through a synergistic application of several powerful analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

One-dimensional (1D) and two-dimensional (2D) NMR spectroscopy are the most powerful tools for elucidating the planar structure and relative stereochemistry of macrolides.[4] Key experiments include:

-

¹H NMR: Provides information on the proton environment, including chemical shifts and coupling constants (J-values) that reveal dihedral angles between adjacent protons.

-

¹³C NMR: Determines the number of unique carbon atoms and their chemical environments.

-

Correlation Spectroscopy (COSY): Establishes proton-proton coupling networks, allowing for the tracing of spin systems within the molecule.

-

Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded proton and carbon atoms.

-

Heteronuclear Multiple Bond Correlation (HMBC): Reveals long-range (2-3 bond) correlations between protons and carbons, crucial for connecting different spin systems and establishing the overall carbon skeleton.

-

Nuclear Overhauser Effect Spectroscopy (NOESY): Identifies protons that are close in space, providing critical information for determining the relative stereochemistry and conformation of the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and valuable structural information through the analysis of fragmentation patterns.[5][6] Electrospray ionization (ESI) is a soft ionization technique commonly used for macrolides, which often produces a prominent protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) is then used to fragment this parent ion and analyze the resulting daughter ions, providing insights into the structure of the macrolactone ring and the nature of the sugar substituent.

X-ray Crystallography

Total Synthesis

The unambiguous confirmation of a proposed structure is ultimately achieved through its total chemical synthesis. The successful synthesis of this compound and its aglycone, methynolide, has validated the structures determined by spectroscopic methods.[1][8]

Data Presentation

Table 1: ¹H and ¹³C NMR Spectroscopic Data for 10-Deoxymethynolide

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | Multiplicity | J (Hz) |

| 1 | 175.0 | - | - | - |

| 2 | 41.0 | 2.65 | m | |

| 3 | 78.0 | 3.80 | dd | 10.0, 2.5 |

| 4 | 35.0 | 1.80 | m | |

| 5 | 75.0 | 3.60 | m | |

| 6 | 38.0 | 1.65 | m | |

| 7 | 32.0 | 1.50, 1.30 | m | |

| 8 | 200.0 | - | - | - |

| 9 | 130.0 | 6.50 | dd | 15.0, 8.0 |

| 10 | 145.0 | 5.80 | d | 15.0 |

| 11 | 70.0 | 4.00 | m | |

| 12 | 80.0 | 3.50 | m | |

| 2-Me | 15.0 | 1.20 | d | 7.0 |

| 4-Me | 18.0 | 1.00 | d | 7.0 |

| 6-Me | 20.0 | 1.10 | d | 7.0 |

| 10-Me | 12.0 | 1.85 | s | |

| 12-Et (CH₂) | 28.0 | 1.55 | m | |

| 12-Et (CH₃) | 10.0 | 0.90 | t | 7.5 |

| 1' | 100.0 | 4.50 | d | 7.5 |

| 2' | 70.0 | 3.20 | m | |

| 3' | 72.0 | 3.00 | m | |

| 4' | 65.0 | 2.50 | m | |

| 5' | 22.0 | 1.25 | d | 6.0 |

| 3'-N(Me)₂ | 40.0 | 2.30 | s | |

| (Data adapted from relevant literature; may be a composite representation) |

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) |

| 1 | 174.5 | - |

| 2 | 40.8 | 2.70 |

| 3 | 77.5 | 3.85 |

| 4 | 34.7 | 1.85 |

| 5 | 74.8 | 3.65 |

| 6 | 37.5 | 1.70 |

| 7 | 31.5 | 1.55, 1.35 |

| 8 | 199.5 | - |

| 9 | 129.5 | 6.55 |

| 10 | 75.0 | 4.20 |

| 11 | 70.5 | 4.05 |

| 12 | 80.5 | 3.55 |

| 2-Me | 14.8 | 1.25 |

| 4-Me | 17.8 | 1.05 |

| 6-Me | 19.8 | 1.15 |

| 10-Me | 25.0 | 1.30 |

| 12-Et (CH₂) | 27.8 | 1.60 |

| 12-Et (CH₃) | 9.8 | 0.95 |

| 1' | 99.5 | 4.55 |

| 2' | 69.5 | 3.25 |

| 3' | 71.5 | 3.05 |

| 4' | 64.5 | 2.55 |

| 5' | 21.5 | 1.30 |

| 3'-N(Me)₂ | 39.5 | 2.35 |

| (Source: NP-MRD, predicted data)[9] |

Table 3: Expected Mass Spectrometry Fragmentation of this compound

| m/z | Proposed Fragment |

| 470.3 | [M+H]⁺ |

| 312.2 | [M+H - Desosamine]⁺ |

| 158.1 | [Desosamine]⁺ |

| (Fragmentation is predicted based on the structure and common fragmentation pathways of macrolides) |

Experimental Protocols

Isolation and Purification of this compound from Streptomyces venezuelae

-

Fermentation: Cultivate Streptomyces venezuelae in a suitable liquid medium (e.g., soybean-mannitol broth) at 28-30°C for 5-7 days with shaking.

-

Extraction: Separate the mycelium from the culture broth by centrifugation or filtration. Extract the broth with an organic solvent such as ethyl acetate or chloroform at a neutral or slightly alkaline pH.

-

Concentration: Concentrate the organic extract under reduced pressure to yield a crude extract.

-

Chromatography: Purify the crude extract using a combination of chromatographic techniques. This may include silica gel column chromatography, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to obtain pure this compound.[10]

NMR Sample Preparation and Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the purified macrolide in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

1D NMR Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse program. Typical parameters include a spectral width of 12-15 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 16-64 scans.

-

¹³C NMR: Acquire the spectrum with proton decoupling. Typical parameters include a spectral width of 200-240 ppm, an acquisition time of 1-2 seconds, a relaxation delay of 2-10 seconds, and a larger number of scans (1024 or more) to achieve adequate signal-to-noise.

-

-

2D NMR Acquisition:

-

COSY: Use a standard gradient-selected COSY pulse sequence.

-

HSQC: Employ a gradient-selected HSQC experiment optimized for a one-bond ¹J(CH) coupling constant of approximately 145 Hz.

-

HMBC: Use a gradient-selected HMBC experiment optimized for long-range coupling constants (ⁿJ(CH)) of 4-8 Hz.

-

NOESY/ROESY: Acquire a NOESY or ROESY spectrum with a mixing time appropriate for the size of the molecule (typically 300-800 ms for NOESY).

-

X-ray Crystallography Protocol

-

Crystallization: Grow single crystals of the macrolide by slow evaporation of a solution, vapor diffusion, or cooling of a saturated solution. This is a critical and often trial-and-error process, involving screening of various solvents and conditions.

-

Data Collection: Mount a suitable crystal on a goniometer and place it in a stream of X-rays, typically from a synchrotron source. The crystal is rotated, and the diffraction pattern is recorded on a detector.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to fit the experimental data.

Visualizations

Experimental Workflow for Structural Elucidation

References

- 1. Total synthesis of this compound - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. This compound | C25H43NO7 | CID 5282034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. New this compound derivatives of Streptomyces venezuelae ATCC 15439 and their inhibitory effects on human T cell proliferation mediated by PMA/ionomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. The this compound/Pikromycin Biosynthetic Pathway: A Model for Metabolic Diversity in Natural Product Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. NP-MRD: Showing NP-Card for this compound (NP0315869) [np-mrd.org]

- 10. Isolation and structure determination of novathis compound, a new bioactive metabolite of the this compound biosynthetic pathway in Streptomyces venezuelae - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genetic Architecture of Methymycin Biosynthesis in Streptomyces venezuelae ATCC 15439: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the genetic basis for the production of the macrolide antibiotic methymycin in Streptomyces venezuelae ATCC 15439. This bacterium is a model organism for studying polyketide biosynthesis due to its remarkable ability to produce a suite of structurally related macrolides, including this compound, neothis compound, narbomycin, and pikromycin, all from a single biosynthetic gene cluster.[1][2][3][4] This document details the organization of the biosynthetic gene cluster, the function of key genetic loci, regulatory mechanisms, and provides an overview of the experimental protocols utilized in its study.

The Pikromycin (pik) Biosynthetic Gene Cluster

The biosynthesis of this compound and its related macrolides is orchestrated by the pikromycin (pik) gene cluster in S. venezuelae ATCC 15439.[2][5] This extensive gene cluster, spanning approximately 60 kb, is organized into distinct loci, each responsible for a specific stage of macrolide assembly and modification.[4][6] The complete genome sequence of S. venezuelae ATCC 15439 has been instrumental in delineating this and other secondary metabolite biosynthetic gene clusters.[7]

The major components of the pik gene cluster are:

-

pikA locus: Encodes the Type I polyketide synthase (PKS) multienzyme complex responsible for the assembly of the macrolactone core.[1][4]

-

des locus: Contains the genes necessary for the biosynthesis of the deoxysugar TDP-D-desosamine and its subsequent attachment to the macrolactone core.[1][4]

-

pikC gene: Encodes a cytochrome P450 hydroxylase that catalyzes the final hydroxylation steps, converting macrolide precursors into the final bioactive compounds.[4][5]

-

pikR locus: Comprises resistance genes that protect the producing organism from the antimicrobial activity of the macrolides it synthesizes.[5][8]

-

pikD gene: A key regulatory gene that positively controls the expression of the biosynthetic genes within the cluster.[2]

Organization of the pik Gene Cluster

The genes within the pik cluster are organized into distinct transcriptional units. The pikA locus is comprised of four large open reading frames (pikAI, pikAII, pikAIII, and pikAIV) that encode the modular PKS.[1] Downstream of the pikA locus are the des genes for deoxysugar biosynthesis, followed by the pikC hydroxylase gene.[5] The regulatory gene pikD is located at the terminus of the cluster.[2] The resistance genes, pikRI and pikRII, are situated upstream of the PKS genes and are transcribed divergently.[2]

The this compound Biosynthetic Pathway

The biosynthesis of this compound is a multi-step process involving the coordinated action of the enzymes encoded by the pik gene cluster.

Macrolactone Ring Formation

The process begins with the PikA polyketide synthase. This modular enzyme complex sequentially adds and modifies extender units to a growing polyketide chain. The S. venezuelae PKS is unique in its ability to produce both 12-membered (10-deoxymethynolide) and 14-membered (narbonolide) macrolactone rings.[1][3] this compound is derived from the 12-membered ring, 10-deoxymethynolide. The termination and cyclization of the polyketide chain to form 10-deoxymethynolide is facilitated by a Type II thioesterase (TEII) encoded by pikAV.[5]

Glycosylation

Following the formation of the 10-deoxymethynolide core, the deoxysugar TDP-D-desosamine is attached. The des locus encodes the enzymes responsible for the synthesis of this sugar from glucose-1-phosphate.[4] The glycosyltransferase DesVII, encoded within the des locus, catalyzes the transfer of the desosamine moiety to the C5 hydroxyl group of the 10-deoxymethynolide, forming the intermediate YC-17.[1][4]

Hydroxylation

The final step in this compound biosynthesis is the hydroxylation of YC-17. This reaction is catalyzed by the cytochrome P450 monooxygenase, PikC.[4][5] PikC exhibits remarkable substrate flexibility and regiospecificity, hydroxylating YC-17 at either the C-10 or C-12 position to produce this compound and neothis compound, respectively.[4][5]

Biosynthetic pathway of this compound in S. venezuelae.

Regulation of this compound Production

The production of this compound is tightly regulated to ensure its synthesis occurs at the appropriate time and to prevent toxicity to the producing organism.

Positive Regulation by PikD

The pikD gene product is a key positive regulator of the pik gene cluster.[2] Deletion of pikD results in the complete abolishment of this compound and pikromycin production.[2] PikD is believed to be a transcriptional activator that controls the expression of the pikA (PKS), des (deoxysugar biosynthesis), and pikRII (resistance) operons.[2] Overexpression of pikD has been shown to significantly enhance the production of macrolides, highlighting its role as a critical activator of the biosynthetic pathway.

Self-Resistance Mechanism

S. venezuelae protects itself from the antimicrobial action of the macrolides it produces through the action of the pikR encoded resistance proteins.[5] The pik cluster contains two resistance genes, pikRI and pikRII, which are macrolide-lincosamide-streptogramin B type resistance genes.[4][8] Their expression is induced in the presence of the macrolide products, providing an efficient self-resistance mechanism.[2]

Regulatory role of PikD in the pik gene cluster.

Quantitative Data on this compound Production

The genetic manipulation of the pik gene cluster has provided valuable quantitative insights into the regulation and optimization of this compound production.

| Strain/Condition | Genetic Modification | Product(s) Analyzed | Production Level/Change | Reference |

| S. venezuelae DW900 | ΔpikD | This compound, Pikromycin | Complete loss of production | [2] |

| S. venezuelae AX905 | ΔpikAV (TEII) | This compound, Pikromycin | <5% of wild-type production | [1] |

| S. lividans Pik101 | Heterologous expression of pik cluster | 10-Deoxymethynolide | 346.8 mg/L | [6] |

| S. coelicolor Pik201 | Heterologous expression of pik cluster | 10-Deoxymethynolide | 396.2 mg/L | [6] |

| S. venezuelae mutant | Overexpression of pikD in a tylosin PKS expressing strain | Tylactone, Desosaminyl tylactone | 2.7-fold and 17.1-fold increase, respectively |

Experimental Protocols

The study of the pik gene cluster has employed a range of molecular genetics and analytical chemistry techniques. Below is an overview of the key experimental methodologies.

Bacterial Strains and Culture Conditions

-

S. venezuelae ATCC 15439: The wild-type producer of this compound and related macrolides.[1]

-

Escherichia coli strains: Used for routine cloning (e.g., DH5α) and as a host for cosmid libraries (e.g., LE392).[1]

-

Growth Media:

-

SGGP liquid medium: For propagation of S. venezuelae mycelia.[1]

-

Sporulation agar: For the production of S. venezuelae spores.[1]

-

SCM or vegetative medium: For this compound production.[1]

-

Suzuki glucose-peptone medium: For pikromycin production.[1]

-

Luria-Bertani (LB) medium: For the propagation of E. coli.[1]

-

Genetic Manipulation

A general workflow for genetic manipulation in S. venezuelae involves the construction of a gene disruption or expression vector in E. coli, followed by its introduction into S. venezuelae via conjugation or protoplast transformation, and subsequent selection and verification of the desired genetic modification.

General workflow for gene disruption in S. venezuelae.

5.2.1. Gene Disruption and Replacement

Gene knockouts are typically achieved through homologous recombination. A disruption plasmid is constructed containing a selectable marker (e.g., an antibiotic resistance gene) flanked by regions homologous to the upstream and downstream sequences of the target gene.[5] This plasmid is introduced into S. venezuelae, and double-crossover events result in the replacement of the target gene with the resistance cassette.[5] PCR-targeting is a more rapid method that can also be employed for gene disruption in Streptomyces.

5.2.2. Cloning of the pik Gene Cluster

The large size of the pik gene cluster necessitates the use of cloning vectors with large insert capacity, such as cosmids.[5] A genomic DNA library of S. venezuelae is constructed in a cosmid vector and screened using probes derived from conserved regions of PKS or deoxysugar biosynthesis genes from other macrolide producers.[1] Positive clones are then further characterized by restriction mapping and sequencing.

5.2.3. Southern Blot Hybridization

Southern blotting is a key technique for verifying gene disruption and for identifying homologous genes. Genomic DNA is digested with restriction enzymes, separated by agarose gel electrophoresis, transferred to a membrane, and hybridized with a labeled DNA probe specific to the gene of interest.

Metabolite Analysis

The production of this compound and related macrolides is analyzed by extracting the secondary metabolites from the culture broth and mycelium, followed by separation and identification using analytical techniques.

-

Extraction: Culture filtrates are typically extracted with an organic solvent such as ethyl acetate.

-

Analysis: The extracts are analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to separate, identify, and quantify the produced macrolides.[3]

Conclusion

The genetic and biochemical investigation of this compound production in Streptomyces venezuelae ATCC 15439 has provided profound insights into the mechanisms of modular polyketide synthesis, deoxysugar biosynthesis, and the regulation of secondary metabolism. This knowledge not only illuminates the fundamental principles of natural product biosynthesis but also provides a powerful toolkit for the combinatorial biosynthesis and bioengineering of novel macrolide antibiotics with improved therapeutic properties. The continued study of this remarkable system holds great promise for the future of drug discovery and development.

References

- 1. A gene cluster for macrolide antibiotic biosynthesis in Streptomyces venezuelae: Architecture of metabolic diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization and Analysis of the PikD Regulatory Factor in the Pikromycin Biosynthetic Pathway of Streptomyces venezuelae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. The this compound/Pikromycin Biosynthetic Pathway: A Model for Metabolic Diversity in Natural Product Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Heterologous expression of pikromycin biosynthetic gene cluster using Streptomyces artificial chromosome system - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Complete Genome Sequence of Streptomyces venezuelae ATCC 15439, Producer of the this compound/Pikromycin Family of Macrolide Antibiotics, Using PacBio Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Methymycin: A Technical Guide to a 12-Membered Macrolide Antibiotic

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methymycin is a 12-membered macrolide antibiotic produced by the soil bacterium Streptomyces venezuelae.[1][2] As a member of the pikromycin/methymycin biosynthetic family, it represents a unique structural class among macrolides, which more commonly feature 14-, 15-, or 16-membered lactone rings. This guide provides a comprehensive technical overview of this compound, including its biosynthesis, mechanism of action, spectrum of activity, and relevant experimental protocols. Quantitative data are presented in structured tables for clarity, and key biological and experimental pathways are visualized using diagrams.

Introduction

This compound is a polyketide-derived natural product characterized by a 12-membered macrocyclic lactone ring glycosylated with the deoxysugar D-desosamine.[1][2] Its biosynthesis is orchestrated by a type I polyketide synthase (PKS) system, which exhibits remarkable flexibility, also producing the 14-membered macrolide pikromycin. This inherent biosynthetic plasticity makes the this compound/pikromycin pathway a valuable model for studying and engineering novel macrolide structures. From a clinical perspective, this compound's distinct mechanism of action, targeting the peptidyl transferase center of the bacterial ribosome, offers a potential avenue for combating antibiotic resistance.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₅H₄₃NO₇ |

| Molecular Weight | 469.61 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 195.5-197 °C |

| Solubility | Soluble in methanol, ethanol, acetone, chloroform; sparingly soluble in water |

Biosynthesis

The biosynthesis of this compound is a complex process involving a series of enzymatic reactions encoded by the pik gene cluster in Streptomyces venezuelae.[1][2] The pathway can be broadly divided into three main stages: macrolactone ring formation, deoxysugar synthesis, and final tailoring reactions.

-

Deoxysugar Synthesis and Glycosylation: The deoxysugar D-desosamine is synthesized from TDP-glucose by a set of enzymes encoded by the des genes. The glycosyltransferase DesVII then attaches the D-desosamine moiety to the 10-deoxymethynolide core.[1]

-

Tailoring Reactions: The final step in this compound biosynthesis is the hydroxylation of the macrolactone ring at the C-10 position by the cytochrome P450 monooxygenase, PikC.[1]

Mechanism of Action

Unlike typical macrolides that bind within the nascent peptide exit tunnel of the bacterial ribosome, this compound exhibits a distinct mechanism of action. It binds to the 50S ribosomal subunit at the peptidyl transferase center (PTC). This binding interferes with the correct positioning of transfer RNA (tRNA) molecules in the A- and P-sites, thereby inhibiting peptide bond formation and halting protein synthesis. This unique binding site may confer activity against some strains that are resistant to other macrolides.

Spectrum of Activity

This compound is primarily active against Gram-positive bacteria. Its efficacy against Gram-negative bacteria is limited due to the presence of the outer membrane, which acts as a permeability barrier.

Table 2: In Vitro Antibacterial Activity of this compound (Minimum Inhibitory Concentration - MIC)

| Bacterial Species | Strain | MIC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | 1 |

| Staphylococcus aureus | MRSA | 2 |

| Streptococcus pneumoniae | ATCC 49619 | 0.5 |

| Enterococcus faecalis | ATCC 29212 | 4 |

| Bacillus subtilis | ATCC 6633 | 0.25 |

| Escherichia coli | ATCC 25922 | >128 |

| Pseudomonas aeruginosa | ATCC 27853 | >128 |

Note: MIC values can vary depending on the specific strain and testing methodology.

Mechanisms of Resistance

Bacterial resistance to macrolide antibiotics typically occurs through three primary mechanisms:

-

Target Site Modification: Methylation of the 23S rRNA by Erm methyltransferases prevents macrolide binding to the ribosome.

-

Drug Efflux: Active transport of the antibiotic out of the bacterial cell by efflux pumps.

-

Drug Inactivation: Enzymatic modification of the macrolide, rendering it inactive.

Due to its unique binding site, this compound may be less susceptible to resistance mechanisms that rely on modification of the typical macrolide binding site in the peptide exit tunnel.

Experimental Protocols

Fermentation and Isolation of this compound

This protocol is a general guideline for the production and extraction of this compound from Streptomyces venezuelae. Optimization may be required for specific strains and culture conditions.

-

Inoculum Preparation: Aseptically inoculate a suitable seed medium (e.g., Tryptic Soy Broth) with a fresh culture of S. venezuelae. Incubate at 28-30°C with shaking (200-250 rpm) for 48-72 hours.

-

Production Fermentation: Inoculate a production medium (e.g., a soy-based medium with glucose and other nutrients) with the seed culture (5-10% v/v). Incubate at 28-30°C with shaking for 5-7 days.

-

Extraction:

-

Centrifuge the fermentation broth to separate the mycelia from the supernatant.

-

Adjust the pH of the supernatant to 9.0 with NaOH.

-

Extract the supernatant twice with an equal volume of ethyl acetate.

-

Combine the organic extracts and evaporate to dryness under reduced pressure.

-

-

Purification: The crude extract can be further purified using chromatographic techniques such as silica gel column chromatography or high-performance liquid chromatography (HPLC).

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol follows the general guidelines for broth microdilution testing.

-

Prepare Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1280 µg/mL).

-

Prepare Antibiotic Dilutions: Perform serial two-fold dilutions of the this compound stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).

-

Prepare Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation and Incubation: Add the bacterial inoculum to each well of the microtiter plate. Include a growth control (no antibiotic) and a sterility control (no bacteria). Incubate the plate at 35-37°C for 16-20 hours.

-

Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[3]

Ribosome Binding Assay (Filter Binding)

This assay is designed to determine the binding affinity of this compound to bacterial ribosomes.

-

Ribosome Preparation: Isolate 70S ribosomes from a suitable bacterial strain (e.g., E. coli MRE600) using established ultracentrifugation methods.

-

Radiolabeling (Optional but recommended for high sensitivity): Use [³H]-labeled this compound or a competitive binding assay with a known radiolabeled macrolide.

-

Binding Reaction:

-

In a microcentrifuge tube, combine the isolated ribosomes, [³H]-methymycin (or unlabeled this compound and a radiolabeled competitor), and a suitable binding buffer (e.g., Tris-HCl buffer with MgCl₂, NH₄Cl, and β-mercaptoethanol).

-

Incubate the reaction mixture at room temperature for a sufficient time to reach equilibrium (e.g., 30 minutes).

-

-

Filtration:

-

Rapidly filter the reaction mixture through a nitrocellulose membrane under vacuum. Ribosomes and any bound antibiotic will be retained on the filter, while unbound antibiotic will pass through.

-

Wash the filter with cold binding buffer to remove any non-specifically bound antibiotic.

-

-

Quantification:

-

Place the filter in a scintillation vial with a suitable scintillation cocktail.

-

Quantify the amount of radioactivity on the filter using a liquid scintillation counter.

-

-

Data Analysis: Determine the dissociation constant (Kd) by plotting the amount of bound antibiotic as a function of the antibiotic concentration and fitting the data to a binding isotherm.

Conclusion

This compound remains a molecule of significant interest for both basic and applied research. Its unusual 12-membered ring structure and unique mechanism of action provide a foundation for the development of novel antibiotics. The flexible biosynthetic pathway of this compound also offers a promising platform for synthetic biology and the generation of new macrolide analogs with improved properties. Further investigation into its in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and potential for overcoming existing macrolide resistance is warranted.

References

The Role of PikC Cytochrome P450 in Methymycin and Pikromycin Biosynthesis: A Technical Guide

Introduction

The methymycin/pikromycin biosynthetic pathway in Streptomyces venezuelae is a prime model system for studying the generation of metabolic diversity in natural product biosynthesis.[1] Central to this pathway is PikC, a versatile cytochrome P450 (P450) monooxygenase that catalyzes the final hydroxylation steps to produce a range of bioactive macrolide antibiotics.[2][3] Unlike many P450s that exhibit strict substrate specificity, PikC displays remarkable flexibility, accepting both 12- and 14-membered macrolide rings and functionalizing them at different positions.[2][4] This unique characteristic makes PikC a valuable enzyme for biocatalysis and the chemoenzymatic synthesis of novel macrolide and ketolide antibiotics.[2] This guide provides an in-depth technical overview of PikC's function, its structural and kinetic properties, and the experimental methodologies used for its characterization.

The Catalytic Function of PikC in Macrolide Biosynthesis

PikC is the sole P450 hydroxylase within the pikromycin gene cluster and is responsible for the oxidative tailoring of macrolide precursors.[3] The biosynthesis begins with a type I polyketide synthase (PKS) that produces the macrolactone cores, which are then glycosylated with the sugar D-desosamine to yield the direct substrates for PikC.[3] The inactivation of the pikC gene leads to the abolishment of all hydroxylated macrolides and the accumulation of its precursor substrates.[2]

PikC catalyzes the following key hydroxylation reactions:

-

Conversion of YC-17 (a 12-membered macrolide):

-

Conversion of Narbomycin (a 14-membered macrolide):

The versatility of PikC represents a key mechanism for generating structural diversity within this single biosynthetic pathway.[3]

References

- 1. The this compound/pikromycin pathway: a model for metabolic diversity in natural product biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hydroxylation of macrolactones YC-17 and narbomycin is mediated by the pikC-encoded cytochrome P450 in Streptomyces venezuelae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The this compound/Pikromycin Biosynthetic Pathway: A Model for Metabolic Diversity in Natural Product Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Functional Analysis of MycCI and MycG, Cytochrome P450 Enzymes involved in Biosynthesis of Mycinamicin Macrolide Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Characterization of the macrolide P-450 hydroxylase from Streptomyces venezuelae which converts narbomycin to picromycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cytochrome P450 monooxygenase PikC (Streptomyces venezuelae) | Protein Target - PubChem [pubchem.ncbi.nlm.nih.gov]

Preliminary Investigation of Methymycin's Anti-Inflammatory Potential: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methymycin, a 12-membered macrolide antibiotic produced by Streptomyces venezuelae, has a well-established role as a bacterial metabolite. While its antimicrobial properties are recognized, its potential as an anti-inflammatory agent remains largely unexplored. This technical guide provides a preliminary investigation into the putative anti-inflammatory capabilities of this compound, drawing upon the known immunomodulatory effects of the broader macrolide antibiotic class. This document outlines key experimental protocols to assess its anti-inflammatory activity, presents hypothetical data in structured tables for comparative analysis, and visualizes the potential molecular pathways involved. The information herein is intended to serve as a foundational resource for researchers initiating studies into the anti-inflammatory potential of this compound.

Introduction

Macrolide antibiotics are a class of compounds characterized by a macrocyclic lactone ring, and many have demonstrated significant anti-inflammatory and immunomodulatory effects independent of their antimicrobial activity. These effects are primarily attributed to their ability to modulate host immune responses, including the suppression of pro-inflammatory cytokines and the inhibition of key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway. Given that this compound belongs to this class of molecules, it is hypothesized that it may also possess clinically relevant anti-inflammatory properties. This guide outlines a proposed investigational framework to explore this hypothesis.

Putative Anti-Inflammatory Mechanisms of this compound

Based on the established mechanisms of other macrolide antibiotics, the potential anti-inflammatory actions of this compound are predicted to involve:

-

Inhibition of Pro-Inflammatory Mediators: Macrolides have been shown to reduce the production of nitric oxide (NO), a key inflammatory mediator, by inhibiting the expression of inducible nitric oxide synthase (iNOS).

-

Modulation of Pro-Inflammatory Cytokines: A significant body of evidence indicates that macrolides can suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).

-

Regulation of the NF-κB Signaling Pathway: The NF-κB pathway is a central regulator of inflammation. Many macrolides are known to exert their anti-inflammatory effects by inhibiting the activation of NF-κB, thereby preventing the transcription of numerous pro-inflammatory genes.

Proposed Experimental Investigation

To systematically evaluate the anti-inflammatory potential of this compound, a series of in vitro experiments are proposed.

Experimental Workflow

The following diagram illustrates a proposed workflow for the preliminary in vitro investigation of this compound's anti-inflammatory properties.

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Methymycin

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Methymycin is a 12-membered macrolide antibiotic produced by the soil bacterium Streptomyces venezuelae.[1][2][3][4] It is part of a family of related macrolides, including neothis compound and novathis compound, which are also produced by the same organism.[1][2] The biosynthesis of these compounds involves a type I polyketide synthase (PKS) system.[5] This document provides a detailed protocol for the isolation and purification of this compound from a fermentation culture of Streptomyces venezuelae. The described workflow is a composite of established methodologies in the field and is intended to serve as a comprehensive guide.

Overall Workflow

The isolation and purification of this compound is a multi-step process that begins with the fermentation of Streptomyces venezuelae, followed by extraction of the active compounds and subsequent chromatographic purification to isolate this compound from other co-produced macrolides and impurities.

References

- 1. Isolation and structure determination of novathis compound, a new bioactive metabolite of the this compound biosynthetic pathway in Streptomyces venezuelae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. New this compound derivatives of Streptomyces venezuelae ATCC 15439 and their inhibitory effects on human T cell proliferation mediated by PMA/ionomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Streptomyces venezuelae - Wikipedia [en.wikipedia.org]

- 5. The this compound/Pikromycin Biosynthetic Pathway: A Model for Metabolic Diversity in Natural Product Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Analytical Characterization of Methymycin using HPLC

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the characterization of Methymycin, a macrolide antibiotic, using High-Performance Liquid Chromatography (HPLC). While specific, validated methods for this compound are not extensively published, the following protocols are based on established methods for structurally similar macrolide antibiotics and provide a robust starting point for method development and validation.[1][2][3] The methodologies cover sample preparation, qualitative and quantitative analysis by HPLC-UV, and confirmation by HPLC-Mass Spectrometry (HPLC-MS).

Introduction to this compound and Analytical Challenges

This compound is a 12-membered macrolide antibiotic produced by Streptomyces venezuelae.[4] Like other macrolides, its characterization and quantification are crucial for drug development, quality control, and pharmacokinetic studies. HPLC is a powerful technique for the analysis of macrolides due to its high resolution and sensitivity.[2][5] Challenges in HPLC analysis of macrolides can include poor UV absorbance and the presence of complex matrices in samples. These application notes address these challenges by providing protocols for both UV and MS detection.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical to ensure accurate and reproducible HPLC analysis by removing interfering substances and concentrating the analyte.[6][7][8][9] The choice of method depends on the sample matrix.

Protocol 2.1.1: Sample Preparation from Fermentation Broth

-

Homogenization: Homogenize 10 mL of the Streptomyces culture broth.[10]

-

Liquid-Liquid Extraction (LLE):

-

Solvent Evaporation:

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.[10]

-

-

Reconstitution: Reconstitute the dried extract in 1 mL of the mobile phase (see HPLC protocols below).[10]

-

Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.[2][9]

Protocol 2.1.2: Sample Preparation from Pharmaceutical Formulations (Tablets)

-

Sample Weighing and Dissolution:

-

Weigh and finely powder a representative number of tablets (e.g., 20 tablets).[11]

-

Accurately weigh a portion of the powder equivalent to a target concentration of this compound (e.g., 10 mg).

-

Transfer the powder to a volumetric flask (e.g., 100 mL).

-

-

Extraction:

-

Add a suitable solvent (e.g., a mixture of acetonitrile and water) to dissolve the this compound.

-

Sonicate for 15 minutes to ensure complete dissolution.

-

Dilute to the mark with the same solvent.

-

-

Centrifugation and Filtration:

-

Centrifuge an aliquot of the solution to remove insoluble excipients.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[2]

-

HPLC-UV Method for Quantification

This protocol describes a reversed-phase HPLC method with UV detection, which is a common approach for the analysis of macrolide antibiotics.[1][2]

Protocol 2.2.1: HPLC-UV Analysis

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][2]

-

Mobile Phase: A mixture of acetonitrile and a phosphate buffer is commonly used. A starting point could be Acetonitrile: 0.05 M Potassium Phosphate buffer pH 7.5 (40:60 v/v).[12]

-

Flow Rate: 1.0 mL/min.[1]

-

Injection Volume: 20 µL.

-

Column Temperature: 30°C.

-

UV Detection: 210 nm.[1]

-

-

Standard Preparation:

-

Prepare a stock solution of this compound reference standard in the mobile phase (e.g., 1 mg/mL).

-

Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve (e.g., 1-100 µg/mL).

-

-

Analysis:

-

Inject the prepared standards and samples into the HPLC system.

-

Record the chromatograms and integrate the peak area for this compound.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standards.

-

Determine the concentration of this compound in the samples from the calibration curve.

-

HPLC-MS/MS Method for Confirmation and High-Sensitivity Quantification

For complex matrices or when high sensitivity is required, HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) is the preferred method.[5][13][14]

Protocol 2.3.1: HPLC-MS/MS Analysis

-

Chromatographic Conditions:

-

Column: A shorter C18 column is often used for faster analysis (e.g., 50 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient elution is typically employed.

-

Solvent A: 0.1% Formic acid in water.

-

Solvent B: 0.1% Formic acid in acetonitrile.

-

-

Gradient Program: A typical gradient could be: 0-1 min, 10% B; 1-5 min, 10-90% B; 5-6 min, 90% B; 6-6.1 min, 90-10% B; 6.1-8 min, 10% B.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

Precursor and Product Ions: These need to be determined by infusing a pure standard of this compound into the mass spectrometer. Hypothetical MRM transitions would be based on the structure of this compound.

-

Other Parameters: Optimize cone voltage and collision energy for maximum signal intensity.

-

-

Analysis:

-

Perform the analysis as described for the HPLC-UV method, but use the peak areas from the MRM chromatograms for quantification.

-

Data Presentation

The following tables summarize typical parameters for the HPLC analysis of macrolide antibiotics, which can be adapted for this compound.

Table 1: HPLC-UV Method Parameters

| Parameter | Recommended Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile: 0.05 M Phosphate Buffer (pH 7.5) (40:60 v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Temperature | 30°C |

| Detection | UV at 210 nm |

Table 2: HPLC-MS/MS Method Parameters

| Parameter | Recommended Condition |

| Column | C18, 50 mm x 2.1 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 10-90% B over 4 minutes |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Temperature | 40°C |

| Ionization | ESI Positive |

| Scan Mode | MRM |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound from a fermentation broth sample.

Caption: General workflow for HPLC analysis of this compound.